Cas no 2228516-38-7 (methyl 2-2-methyl-2-(methylamino)propylbenzoate)

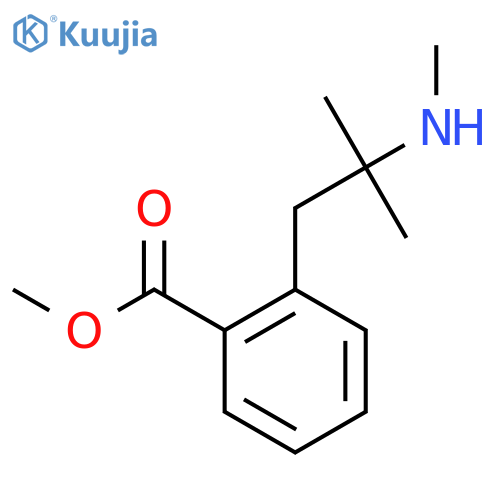

2228516-38-7 structure

商品名:methyl 2-2-methyl-2-(methylamino)propylbenzoate

methyl 2-2-methyl-2-(methylamino)propylbenzoate 化学的及び物理的性質

名前と識別子

-

- methyl 2-2-methyl-2-(methylamino)propylbenzoate

- 2228516-38-7

- methyl 2-[2-methyl-2-(methylamino)propyl]benzoate

- EN300-1791764

-

- インチ: 1S/C13H19NO2/c1-13(2,14-3)9-10-7-5-6-8-11(10)12(15)16-4/h5-8,14H,9H2,1-4H3

- InChIKey: JKECODXNNJLPJE-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C1C=CC=CC=1CC(C)(C)NC)=O

計算された属性

- せいみつぶんしりょう: 221.141578849g/mol

- どういたいしつりょう: 221.141578849g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 238

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 38.3Ų

methyl 2-2-methyl-2-(methylamino)propylbenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1791764-0.05g |

methyl 2-[2-methyl-2-(methylamino)propyl]benzoate |

2228516-38-7 | 0.05g |

$924.0 | 2023-09-19 | ||

| Enamine | EN300-1791764-0.25g |

methyl 2-[2-methyl-2-(methylamino)propyl]benzoate |

2228516-38-7 | 0.25g |

$1012.0 | 2023-09-19 | ||

| Enamine | EN300-1791764-1.0g |

methyl 2-[2-methyl-2-(methylamino)propyl]benzoate |

2228516-38-7 | 1g |

$1100.0 | 2023-06-03 | ||

| Enamine | EN300-1791764-10g |

methyl 2-[2-methyl-2-(methylamino)propyl]benzoate |

2228516-38-7 | 10g |

$4729.0 | 2023-09-19 | ||

| Enamine | EN300-1791764-5.0g |

methyl 2-[2-methyl-2-(methylamino)propyl]benzoate |

2228516-38-7 | 5g |

$3189.0 | 2023-06-03 | ||

| Enamine | EN300-1791764-0.5g |

methyl 2-[2-methyl-2-(methylamino)propyl]benzoate |

2228516-38-7 | 0.5g |

$1056.0 | 2023-09-19 | ||

| Enamine | EN300-1791764-5g |

methyl 2-[2-methyl-2-(methylamino)propyl]benzoate |

2228516-38-7 | 5g |

$3189.0 | 2023-09-19 | ||

| Enamine | EN300-1791764-10.0g |

methyl 2-[2-methyl-2-(methylamino)propyl]benzoate |

2228516-38-7 | 10g |

$4729.0 | 2023-06-03 | ||

| Enamine | EN300-1791764-0.1g |

methyl 2-[2-methyl-2-(methylamino)propyl]benzoate |

2228516-38-7 | 0.1g |

$968.0 | 2023-09-19 | ||

| Enamine | EN300-1791764-2.5g |

methyl 2-[2-methyl-2-(methylamino)propyl]benzoate |

2228516-38-7 | 2.5g |

$2155.0 | 2023-09-19 |

methyl 2-2-methyl-2-(methylamino)propylbenzoate 関連文献

-

A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615

-

Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Roger Y. Bello Faraday Discuss., 2021,228, 378-393

2228516-38-7 (methyl 2-2-methyl-2-(methylamino)propylbenzoate) 関連製品

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量